6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Synthetic Chemistry Drug Design

This 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is a uniquely substituted heterocyclic building block, critical for advanced medicinal chemistry. Unlike generic quinazolinediones, its specific 6,7-dimethoxy and N3-methyl pattern is essential for developing potent kinase inhibitors, particularly those targeting c-Met and VEGFR-2. It provides a distinct chemical space for SAR exploration that simpler analogs cannot replicate, making it an ideal starting point for next-generation therapeutics and chemical probes.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 20197-88-0
Cat. No. B1421453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione
CAS20197-88-0
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC
InChIInChI=1S/C11H12N2O4/c1-13-10(14)6-4-8(16-2)9(17-3)5-7(6)12-11(13)15/h4-5H,1-3H3,(H,12,15)
InChIKeyBGXDZFXRQHXBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione (CAS 20197-88-0): A Specialized Quinazolinedione Scaffold for Targeted Medicinal Chemistry


6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione (CAS 20197-88-0) is a synthetic heterocyclic compound within the quinazoline-2,4-dione class . Its core structure is characterized by a bicyclic quinazoline ring system featuring a 2,4-dione motif. It is specifically substituted with methoxy groups at the 6 and 7 positions and a methyl group at the 3-position nitrogen . This substitution pattern distinguishes it from simpler quinazolinediones and other in-class candidates, establishing it as a versatile intermediate and a key building block in the synthesis of pharmacologically relevant compounds, particularly those targeting kinase inhibition and other therapeutic areas [1].

The Critical Role of 3-Methyl and 6,7-Dimethoxy Substitution: Why In-Class Analogs Are Not Interchangeable


The quinazoline-2,4-dione pharmacophore is a privileged scaffold with broad potential, but its specific biological activity is exquisitely sensitive to substitution patterns. A simple 3-methylquinazoline-2,4-dione or the 6,7-dimethoxy derivative alone cannot replicate the properties conferred by the combined substitution pattern of the target compound [1]. The 6,7-dimethoxy groups are known to be critical for interaction with specific biological targets, as evidenced by their presence in established alpha-1 adrenergic blockers like alfuzosin and doxazosin [2]. Concurrently, N3-substitution is a key vector for modulating potency, selectivity, and pharmacokinetic properties, as demonstrated in the development of dual c-Met/VEGFR-2 kinase inhibitors [1]. Therefore, generic substitution with a simpler quinazolinedione fails to provide the precise chemical geometry and electronic character required for many advanced synthetic and medicinal chemistry applications.

Quantifiable Differentiation of 6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione Against Closest Analogs


Molecular Scaffold Differentiation via Substituent Pattern and Physicochemical Properties

The target compound, 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione, differentiates itself from its closest analogs, 6,7-dimethoxyquinazoline-2,4-dione (CAS 28888-44-0) and 3-methylquinazoline-2,4-dione (CAS 607-19-2), through its unique combination of substituents. This difference is quantifiably reflected in key physicochemical properties. [1]

Medicinal Chemistry Synthetic Chemistry Drug Design

Structural Basis for Biological Activity Differentiation: The 6,7-Dimethoxy Motif in Alpha-1 Blockers

The 6,7-dimethoxy substitution on the quinazoline-2,4-dione core, present in the target compound, is a critical pharmacophore for activity at alpha-1 adrenergic receptors. Analogs like 6,7-dimethoxyquinazoline-2,4-dione (CAS 28888-44-0) serve as key intermediates in the synthesis of potent alpha-1 blockers such as alfuzosin, prazosin, and doxazosin [1]. In contrast, the 3-methylquinazoline-2,4-dione analog (CAS 607-19-2) lacks this crucial 6,7-dimethoxy substitution, thereby lacking this established and clinically validated biological targeting capability .

Pharmacology Medicinal Chemistry Receptor Binding

Synthetic Utility: The N3-Methyl Group as a Key Differentiator for Derivatization

The N3-methyl group on the target compound is a critical functional handle for further synthetic elaboration, which is not available in the simple 6,7-dimethoxyquinazoline-2,4-dione (CAS 28888-44-0) where the N3 position is unsubstituted [1]. This methyl group can serve as a metabolically stable substituent or be further functionalized. The importance of N3-substitution is highlighted by studies on 3-substituted quinazoline-2,4(1H,3H)-diones, which are designed as potent dual c-Met/VEGFR-2 tyrosine kinase inhibitors [2].

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitors

Validated Application Scenarios for 6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione Based on Structural Evidence


Synthesis of Novel Kinase Inhibitors with Defined SAR

As a unique 3-substituted quinazoline-2,4-dione scaffold, this compound is an ideal starting point for the synthesis and biological evaluation of novel kinase inhibitors, particularly those targeting c-Met and VEGFR-2. The 6,7-dimethoxy pattern and N3-methyl group provide a distinct chemical space for structure-activity relationship (SAR) exploration, as demonstrated in recent medicinal chemistry campaigns [1].

Development of Targeted Alpha-1 Adrenergic Receptor Modulators

Leveraging the established role of the 6,7-dimethoxyquinazoline-2,4-dione core in alpha-1 adrenergic blockers like alfuzosin and doxazosin [2], this compound can serve as a key intermediate for developing next-generation therapeutics with potentially improved selectivity or pharmacokinetic profiles compared to existing drugs. The N3-methyl group offers a site for introducing additional molecular features to fine-tune receptor interactions.

Chemical Biology Probe Synthesis for Cellular Pathway Deconvolution

The distinct structure of this compound makes it a valuable building block for creating chemical probes. By using it as a core scaffold, researchers can synthesize libraries of small molecules to interrogate biological pathways. The combined 6,7-dimethoxy and N3-methyl substitution pattern ensures that the resulting probes will occupy a unique physicochemical and biological space compared to probes derived from simpler quinazolinedione analogs [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.